(5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a furan ring, a nitrophenyl group, and a thioxothiazolidinone core, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-methyl-2-nitrobenzaldehyde with 5-(furan-2-yl)methylene-3-morpholino-2-thioxothiazolidin-4-one. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Nitroso derivatives, nitro derivatives
Reduction: Amino derivatives
Substitution: Halogenated furans, nitrated furans
Scientific Research Applications
Chemistry
This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent. Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways. The exact mechanism would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
- (Z)-5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one
Uniqueness
The presence of the 4-methyl-2-nitrophenyl group in (5Z)-5-{[5-(4-METHYL-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-(MORPHOLIN-4-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE distinguishes it from similar compounds
Properties
IUPAC Name |
(5Z)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-12-2-4-14(15(10-12)22(24)25)16-5-3-13(27-16)11-17-18(23)21(19(28)29-17)20-6-8-26-9-7-20/h2-5,10-11H,6-9H2,1H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIGJKJRGITPMK-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)N4CCOCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)N4CCOCC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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